5-Bromo-4-chloro-2-methylbenzene-1-thiol
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Overview
Description
5-Bromo-4-chloro-2-methylbenzene-1-thiol is an aromatic compound with the molecular formula C7H6BrClS It is characterized by the presence of bromine, chlorine, and a thiol group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-2-methylbenzene-1-thiol typically involves multi-step processes. One common method includes:
Electrophilic Aromatic Substitution:
Thiol Group Introduction: The thiol group can be introduced through nucleophilic substitution reactions, where a suitable thiolating agent reacts with the halogenated benzene derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring environmental safety.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-2-methylbenzene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Substitution: Both electrophilic and nucleophilic substitution reactions are common.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium thiolate (NaS-) or electrophiles like bromine (Br2) are used in substitution reactions.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted benzene derivatives .
Scientific Research Applications
5-Bromo-4-chloro-2-methylbenzene-1-thiol has several applications in scientific research:
Mechanism of Action
The mechanism by which 5-Bromo-4-chloro-2-methylbenzene-1-thiol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function . The halogen atoms may also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-fluoro-2-methylbenzene
- 2-Bromo-4-chloro-1-methylbenzene
- 5-Bromo-4-chloro-3-iodopyridin-2-amine
Uniqueness
5-Bromo-4-chloro-2-methylbenzene-1-thiol is unique due to the presence of both bromine and chlorine atoms along with a thiol group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .
Properties
Molecular Formula |
C7H6BrClS |
---|---|
Molecular Weight |
237.55 g/mol |
IUPAC Name |
5-bromo-4-chloro-2-methylbenzenethiol |
InChI |
InChI=1S/C7H6BrClS/c1-4-2-6(9)5(8)3-7(4)10/h2-3,10H,1H3 |
InChI Key |
HJAIOVWMYPVWJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1S)Br)Cl |
Origin of Product |
United States |
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